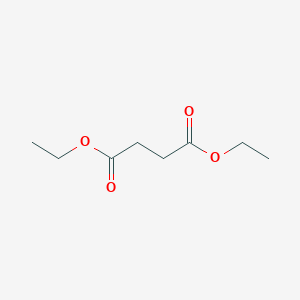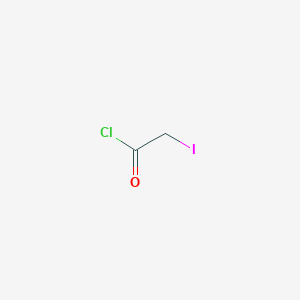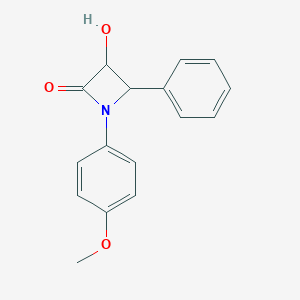
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, also known as HPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HPPA belongs to the class of azetidinone compounds, which have been found to possess various biological activities.
科学的研究の応用
Antitumor and Antiproliferative Applications
The compound and its derivatives have been extensively studied for their antitumor and antiproliferative properties. For instance, Greene et al. (2016) discovered that 3-phenoxy-1,4-diarylazetidin-2-ones exhibit potent antiproliferative properties. Specifically, derivatives of this compound showed significant inhibition of tubulin polymerization, disrupted microtubular structures in breast cancer cells, and induced G2/M arrest and apoptosis, highlighting their potential as antitumor agents. Moreover, the phosphate and amino acid prodrugs of these compounds retain potency, making them promising candidates for clinical development (Greene et al., 2016).
Antimicrobial Properties
A variant of the compound, specifically 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, demonstrated potent antimicrobial activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The structure-activity relationship (SAR) trends observed in these studies provide insights into the antimicrobial potential of these compounds (Halve et al., 2007).
Synthesis of Taxotere (Docetaxel)
The compound has been used as a building block in the synthesis of protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one, which was further used to synthesize novel C-3' methyl taxotere (docetaxel), an important chemotherapeutic agent (Lucatelli et al., 2002).
Role in Enzyme Inhibition
Although preliminary, compounds derived from 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one were evaluated for their potential activity as inhibitors of PPE(HLE) enzymes. Molecular modeling suggested potential activity, but the tested compounds did not show remarkable inhibitory activity (Venz & Otto, 2001).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine. This is followed by the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-methoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one. Finally, the compound is hydrolyzed to form the target compound, 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one.", "Starting Materials": [ "4-methoxybenzaldehyde", "phenylhydrazine", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with phenylhydrazine in ethanol to form 4-methoxyphenylhydrazine.", "Step 2: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 3-methoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one.", "Step 3: Hydrolysis of 3-methoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one in hydrochloric acid to form 3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one." ] } | |
CAS番号 |
146924-94-9 |
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
(3R,4S)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m0/s1 |
InChIキー |
FTOHXQPVCMMHRO-LSDHHAIUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2[C@H]([C@H](C2=O)O)C3=CC=CC=C3 |
SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
同義語 |
(3R-cis)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenyl-2-azetidinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



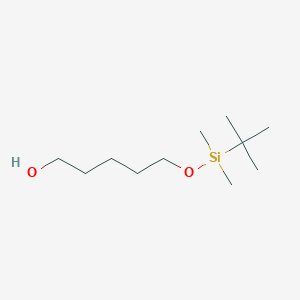

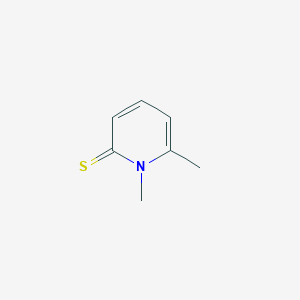
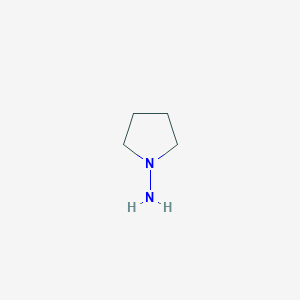
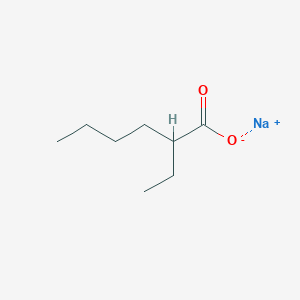

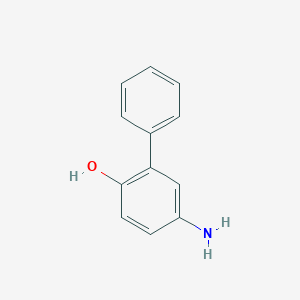


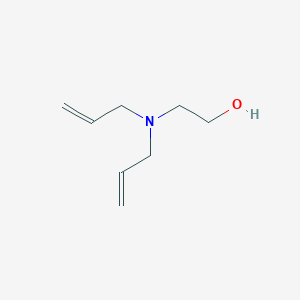
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
